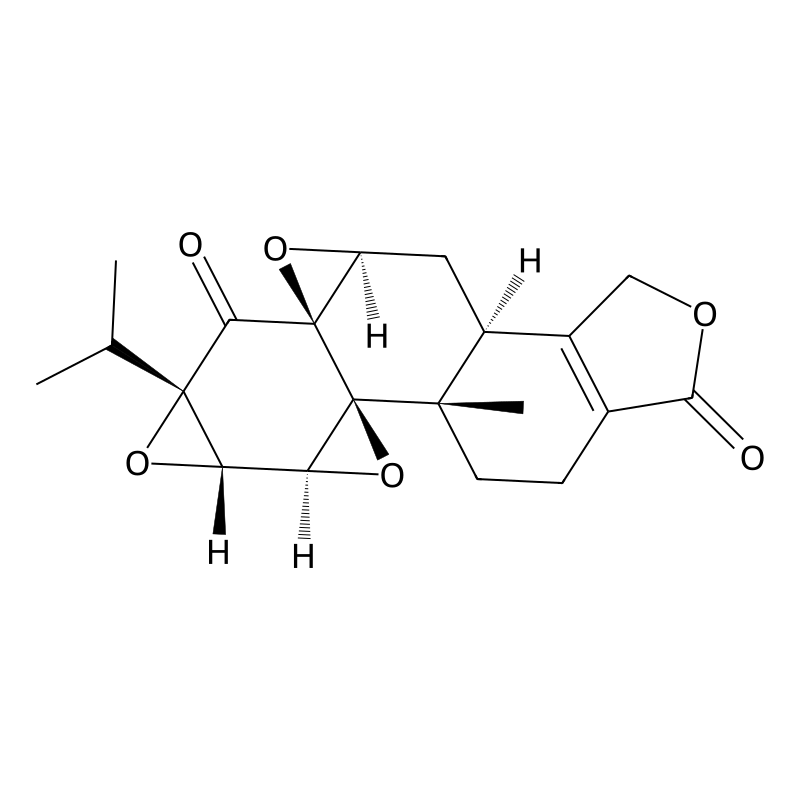

Triptonide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Triptonide is a natural product found in the traditional Chinese herb Tripterygium wilfordii []. It belongs to a class of compounds called diterpenoids and has attracted scientific interest for its diverse biological activities. Here's a look at some key areas of scientific research involving Triptonide:

Anti-inflammatory Properties

Triptonide has been shown to possess anti-inflammatory properties in various studies [, ]. It appears to work by modulating the immune system and inhibiting the production of inflammatory mediators []. Research suggests Triptonide may be beneficial in conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease [, ]. However, more research is needed to confirm its efficacy and safety in humans.

Anti-cancer Effects

Studies have explored the potential anti-cancer effects of Triptonide [, ]. It seems to exhibit anti-proliferative activity against various cancer cell lines []. Additionally, Triptonide may induce cancer cell death through different mechanisms []. While these findings are promising, further research is necessary to determine its effectiveness in cancer treatment and address potential side effects.

Neuroprotective Potential

Some scientific research suggests Triptonide might have neuroprotective properties [, ]. Studies indicate it may protect neurons from damage caused by oxidative stress and inflammation []. This raises the possibility of Triptonide being beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, more research is needed to understand its mechanism of action and potential therapeutic applications.

Triptonide is a natural compound derived from the Chinese herb Tripterygium wilfordii, commonly known for its medicinal properties. It is structurally related to triptolide, sharing similar biological activities but exhibiting unique pharmacological effects. Triptonide has garnered attention primarily for its potential as a reversible non-hormonal male contraceptive agent, demonstrating significant efficacy in inducing sperm deformation and reducing fertility in experimental models.

The chemical structure of triptonide allows it to participate in various reactions. Notably, its total synthesis has been achieved through several methods, including:

- Metal-Catalyzed Hydrogen Atom Transfer: This method has been highlighted for its efficiency and scalability in synthesizing triptonide from simpler precursors .

- Oxidative Radical Cyclization: This reaction involves lanthanide triflate-catalyzed processes that yield high diastereoselectivity and chemical yields .

These synthetic routes not only provide insights into the compound's reactivity but also facilitate the exploration of its derivatives for enhanced biological activity.

Triptonide exhibits a range of biological activities, particularly in the context of male contraception. Key findings include:

- Sperm Deformation: Triptonide induces deformities in sperm morphology, characterized by a "head-bent-back" phenotype, leading to a significant reduction in forward motility .

- Mechanism of Action: It targets junction plakoglobin, disrupting its interaction with SPEM1 during spermiogenesis, which is crucial for sperm development and function .

- Safety Profile: Studies indicate that triptonide does not cause systemic toxic side effects in vital organs and maintains hematological stability, suggesting a favorable safety profile for potential therapeutic use .

The synthesis of triptonide has been explored through various methodologies:

- Enantioselective Total Synthesis: Initial approaches have utilized chiral catalysts to achieve high enantiomeric excess in the final product .

- Metal-Mediated Reactions: These methods leverage metal catalysts to facilitate key transformations, enhancing the efficiency of the synthetic process .

- Scalable Synthesis: Recent advancements have focused on creating scalable processes that can be applied for larger-scale production without compromising yield or purity .

Triptonide's primary application lies in its potential as a male contraceptive agent. Its ability to induce reversible infertility presents a novel approach to contraception without hormonal side effects. Additionally, due to its effects on cellular signaling pathways, triptonide may have applications in cancer research by inhibiting Wnt/β-catenin signaling, which is implicated in various malignancies .

Research has delved into the interactions of triptonide with various biological targets:

- Junction Plakoglobin: The compound disrupts interactions critical for sperm maturation, highlighting its specificity as a contraceptive agent .

- Wnt/β-Catenin Pathway: Triptonide has been shown to inhibit this signaling pathway, promoting apoptosis in cells where this pathway is aberrantly activated . This mechanism suggests potential applications beyond reproductive health.

Several compounds are structurally or functionally similar to triptonide. The following table summarizes these compounds along with their unique characteristics:

| Compound Name | Source | Primary Activity | Unique Features |

|---|---|---|---|

| Triptolide | Tripterygium wilfordii | Anti-inflammatory, immunosuppressive | Stronger anti-inflammatory effects |

| (+)-Triptophenolide | Synthetic | Antitumor activity | Different mechanism of action |

| (+)-Triptoquinonide | Synthetic | Antimicrobial properties | Unique structural modifications |

| (-)-Triptonide | Tripterygium wilfordii | Male contraceptive | Reversible effects on fertility |

Triptonide stands out due to its specific application as a reversible male contraceptive with minimal side effects, differentiating it from other similar compounds that may not offer the same safety profile or targeted action.

Triptonide is predominantly found in plants of the genus Tripterygium, belonging to the Celastraceae family. Tripterygium wilfordii Hook F, commonly known as Thunder God Vine or Lei Gong Teng in Chinese, represents the primary botanical source for triptonide production [1] [2]. This perennial woody vine is native to eastern and southern China, Korea, Japan, and Taiwan, with natural populations widely distributed across moist regions of the Northern Hemisphere [2] [3]. The species has been documented in approximately 1,219 locations globally, indicating its extensive geographic range [3].

The genus Tripterygium comprises four recognized species: Tripterygium wilfordii Hook F, Tripterygium regelii Sprague & Takeda, Tripterygium hypoglaucum (Lévl.) Hutch, and Tripterygium spp. [2]. Recent phylogeographic and phylogenetic analyses have revealed that Tripterygium hypoglaucum and Tripterygium wilfordii cluster together in phylogenetic trees and spatial molecular variance analyses, suggesting they represent a single species with conspecific status [2]. In contrast, Tripterygium regelii constitutes a separate species with distinct chemical profiles and moderate triptonide content [4] [5].

The distribution of triptonide within plant tissues exhibits marked specificity, with root bark serving as the primary accumulation site [4] [6]. Quantitative analyses of Tripterygium regelii roots demonstrated differential triptonide concentrations across tissue types: woody roots contained 16.5 μg/g, orange roots showed 9.8 μg/g, while white lateral roots displayed only 0.6 μg/g [4]. This age-related distribution pattern indicates that triptonide accumulation increases with tissue maturity. Additional tissue analysis revealed triptonide presence in stems (5.2 μg/g) and leaves (6.4 μg/g), with only trace amounts detectable in flowers [4].

Mass spectrometry-based imaging studies have provided unprecedented insights into the cellular localization of triptonide and related metabolites within Tripterygium tissues [4]. These investigations revealed that triptonide accumulates primarily in periderm cells, including cork cells and cork cambium layers [4]. The compound demonstrates high specificity for these anatomical structures, with minimal detection in other cell types, suggesting specialized storage mechanisms within suberized cell walls [4].

Biosynthetic Pathways

Role of Cytochrome P450s in CYP71BE Subfamily

The biosynthesis of triptonide involves a complex enzymatic cascade dominated by cytochrome P450 monooxygenases, with the CYP71BE subfamily playing a pivotal role in the formation of the characteristic abeo-abietane core structure [1] [7]. The CYP71BE subfamily catalyzes an unprecedented 18(4→3) methyl shift reaction, which represents a critical step in converting conventional abietane-type diterpenoids into the unique abeo-abietane scaffold found in triptonide [1].

This methyl shift mechanism involves carbocation-mediated rearrangement processes that fundamentally alter the molecular architecture of diterpenoid precursors [1] [7]. The CYP71BE enzymes demonstrate remarkable substrate specificity for abietane-type intermediates derived from miltiradiene, facilitating the skeletal rearrangement necessary for triptonide formation [1]. Functional expression studies in heterologous hosts, including Nicotiana benthamiana and Saccharomyces cerevisiae, have confirmed that CYP71BE subfamily members constitute essential components of the minimal biosynthetic gene set required for triptonide production [1] [7].

The identification of four CYP71BE enzymes from Tripterygium wilfordii has revealed their coordinated function in the biosynthetic cascade [1]. These enzymes work in conjunction with two additional cytochrome P450s from the CYP82D subfamily to establish the complete enzymatic framework for triptonide biosynthesis [1]. The coordinated action of these enzymes enables the complex molecular transformations required to generate the triepoxide structure characteristic of triptonide [1].

18(4→3) Methyl Shift Mechanism

The 18(4→3) methyl shift represents one of the most remarkable transformations in plant diterpenoid biosynthesis, involving the migration of a methyl group from carbon 18 to carbon 3 within the abietane skeleton [1] [8]. This unprecedented rearrangement is catalyzed specifically by members of the CYP71BE subfamily and is essential for generating the abeo-abietane core structure present in triptonide and related diterpenoid triepoxides [1].

The mechanism of this methyl shift involves oxidative carbocation chemistry facilitated by cytochrome P450-mediated electron transfer processes [1]. The reaction proceeds through the formation of carbocation intermediates that undergo intramolecular rearrangement, resulting in the characteristic positioning of methyl groups on the A-ring of triptonide [1]. This transformation distinguishes triptonide biosynthesis from canonical labdane-type diterpenoid pathways and represents a unique evolutionary adaptation within the Tripterygium genus [1].

Biochemical characterization of the methyl shift reaction has revealed its dependence on specific cofactors and electron transfer partners [1]. The reaction requires NADPH as an electron donor and involves the participation of cytochrome P450 reductase systems for optimal catalytic efficiency [1]. The unique nature of this transformation has made it a defining feature of triptonide biosynthesis and a key target for understanding the molecular basis of diterpenoid structural diversity [1].

Enzymatic Conversions in Biosynthesis

The complete biosynthetic pathway for triptonide involves a series of enzymatic conversions initiated by diterpene synthases and elaborated by cytochrome P450 monooxygenases [9] [10]. The pathway begins with the conversion of geranylgeranyl diphosphate (GGPP) to copalyl diphosphate through the action of class II diterpene synthases TwTPS7v2 and TwTPS9v2 [9] [10]. Subsequently, the class I diterpene synthase TwTPS27v2 catalyzes the cyclization of copalyl diphosphate to produce miltiradiene, which serves as the foundational scaffold for all subsequent modifications [9] [10].

The oxidative modification phase involves CYP728B70, which catalyzes the oxidation of the C-18 methyl group to generate dehydroabietic acid [10] [11]. This enzyme demonstrates multiple catalytic activities, performing sequential oxidation reactions to convert the methyl group to an alcohol and subsequently to a carboxylic acid [10]. Kinetic analysis has revealed that CYP728B70 exhibits optimal activity toward miltiradiene with specific Km and Vmax values that reflect its central role in the biosynthetic cascade [10].

The downstream modifications involve the tandemly duplicated CYP82D enzymes, specifically CYP82D274 and CYP82D263, which catalyze 14-hydroxylation reactions essential for triptonide formation [8]. These enzymes demonstrate broad substrate specificity, accepting multiple intermediates in the biosynthetic pathway and creating a metabolic grid rather than a linear biosynthetic sequence [8]. The kinetic parameters of these enzymes show preferential affinity for dehydroabietic acid, with Km values of 0.99 ± 0.17 μM for CYP82D274 and 8.42 ± 1.89 μM for CYP82D263 [8].

The final stages of triptonide biosynthesis involve epoxidation reactions that generate the characteristic triepoxide structure [1]. While the specific enzymes responsible for these transformations remain under investigation, the coordinated action of multiple cytochrome P450s is required to achieve the complex oxidative modifications that distinguish triptonide from its biosynthetic precursors [1].

Genetic Regulation of Biosynthesis

The genetic regulation of triptonide biosynthesis involves complex transcriptional control mechanisms mediated by multiple classes of transcription factors [12] [13] [14]. Genome-wide analysis has identified 95 WRKY transcription factor genes in Tripterygium wilfordii, with 32 candidates showing strong correlations with triptonide biosynthesis based on co-expression network analysis [14]. These WRKY genes exhibit tissue-specific expression patterns, with 20 genes showing highest expression in root bark, consistent with the primary site of triptonide accumulation [14].

MYC2 transcription factors represent another critical regulatory component, with TwMYC2a and TwMYC2b functioning as negative regulators of triptonide biosynthesis [12] [15]. These transcription factors bind to E-box (CACATG) and T/G-box (CACGTT) motifs in the promoters of key biosynthetic genes, including TwTPS27a and TwTPS27b, thereby suppressing their expression [15]. RNA interference targeting these negative regulators results in significant enhancement of triptonide accumulation, demonstrating their importance in pathway regulation [15].

The expression of biosynthetic genes is subject to elicitor-induced regulation, with methyl jasmonate (MeJA) serving as a primary signal molecule [11] [16]. MeJA treatment results in 2-3 fold increases in triptonide production through coordinated upregulation of pathway genes [11]. This elicitor response involves the activation of multiple biosynthetic enzymes, including TwGGPPS, TwTPS genes, and various cytochrome P450s [11].

Whole-genome triplication events have significantly influenced the genetic architecture of triptonide biosynthesis in Tripterygium wilfordii [11]. This genomic duplication has resulted in increased copy numbers of all biosynthetic pathway genes, potentially contributing to the enhanced capacity for triptonide production [11]. The triplication event appears to have occurred relatively recently in evolutionary terms and has shaped the current genetic landscape of secondary metabolite biosynthesis in this species [11].

Environmental Factors Affecting Production in Plants

Environmental conditions exert significant influence on triptonide production in Tripterygium species, with multiple factors contributing to the regulation of biosynthetic pathway activity [17] [18] [19]. Temperature represents a critical environmental variable, with studies indicating that higher temperatures may reduce triptonide accumulation [18]. Optimal production appears to occur within a temperature range of 15-25°C, suggesting that moderate thermal conditions favor the enzymatic processes involved in triptonide biosynthesis [18].

Seasonal variation plays a substantial role in determining triptonide content, with peak production typically occurring during autumn months [18]. This seasonal pattern reflects the plant's adaptive response to environmental changes and may be linked to resource allocation strategies and metabolic preparation for dormancy [18]. The seasonal fluctuation in triptonide levels correlates with changes in gene expression patterns of biosynthetic enzymes [18].

Nitrogen availability significantly affects triptonide production, with excessive nitrogen fertilization leading to decreased compound accumulation [17]. Studies have demonstrated that high nitrogen inputs result in increased vegetative growth at the expense of secondary metabolite production [17]. Conversely, balanced fertilization regimes that provide adequate but not excessive nitrogen support optimal triptonide biosynthesis [17].

Light availability influences triptonide production through its effects on photosynthetic processes and energy allocation [20] [19]. While adequate light is necessary for plant growth and metabolic activity, excessive light exposure may lead to oxidative stress that can negatively impact secondary metabolite production [19]. Partial shade to moderate sun exposure appears to provide optimal conditions for triptonide accumulation [19].

Soil moisture conditions critically affect plant health and metabolic activity, with well-drained but adequately moist soils supporting optimal triptonide production [19]. Water stress can either enhance or inhibit secondary metabolite production depending on the severity and duration of the stress [19]. Mild water stress may stimulate triptonide biosynthesis as part of the plant's defense response, while severe drought typically reduces overall metabolic activity [19].

Chemotaxonomic Significance

The presence and distribution of triptonide within the Tripterygium genus provide valuable insights into the chemotaxonomic relationships among species and the evolutionary significance of diterpenoid triepoxide biosynthesis [5] [21]. The unique structural features of triptonide, particularly the abeo-abietane core and triepoxide functionality, serve as distinctive chemotaxonomic markers that distinguish Tripterygium species from other members of the Celastraceae family [5].

Comparative chemical analyses across Tripterygium species have revealed species-specific patterns of triptonide accumulation and related metabolite profiles [5] [21]. Tripterygium wilfordii consistently demonstrates the highest triptonide content, establishing it as the primary taxon for commercial exploitation [4] [5]. Tripterygium regelii shows moderate levels of triptonide along with distinct profiles of related phenylpropanoids and triterpenoids [21]. These chemical differences support the taxonomic separation of these species and provide biochemical evidence for their distinct evolutionary trajectories [5].

The biosynthetic capacity for triptonide production represents a specialized metabolic adaptation that has evolved within the Tripterygium lineage [1] [5]. The presence of the unique CYP71BE subfamily and associated biosynthetic machinery indicates a coordinated evolutionary development of this secondary metabolite pathway [1]. This specialization may reflect adaptive responses to specific ecological pressures or co-evolutionary relationships with herbivores and pathogens [5].

The chemotaxonomic significance of triptonide extends beyond species identification to encompass broader phylogenetic relationships within the Celastraceae [5] [21]. The unique structural features of triptonide and the specialized biosynthetic machinery required for its production represent synapomorphic characters that may inform our understanding of evolutionary relationships within this plant family [5]. The distribution of triptonide biosynthetic genes across related taxa could provide insights into the evolutionary origins and diversification of this remarkable secondary metabolite pathway [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

Storage

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Dates

2. Wang Z, Ma D, Wang C, Zhu Z, Yang Y, Zeng F, Yuan J, Liu X, Gao Y, Chen Y, Jia Y. Triptonide inhibits the pathological functions of gastric cancer-associated fibroblasts. Biomed Pharmacother. 2017 Dec;96:757-767. doi: 10.1016/j.biopha.2017.10.046. Epub 2017 Nov 6. PMID: 29049979.

3. Zhang M, Tan S, Yu D, Zhao Z, Zhang B, Zhang P, Lv C, Zhou Q, Cao Z. Triptonide inhibits lung cancer cell tumorigenicity by selectively attenuating the Shh-Gli1 signaling pathway. Toxicol Appl Pharmacol. 2019 Feb 15;365:1-8. doi: 10.1016/j.taap.2019.01.002. Epub 2019 Jan 2. PMID: 30610878.

4. Chinison J, Aguilar JS, Avalos A, Huang Y, Wang Z, Cameron DJ, Hao J. Triptonide Effectively Inhibits Wnt/β-Catenin Signaling via C-terminal Transactivation Domain of β-catenin. Sci Rep. 2016 Sep 6;6:32779. doi: 10.1038/srep32779. PMID: 27596363; PMCID: PMC5011721.

5. Hu DD, Chen XL, Xiao XR, Wang YK, Liu F, Zhao Q, Li X, Yang XW, Li F. Comparative metabolism of tripolide and triptonide using metabolomics. Food Chem Toxicol. 2018 May;115:98-108. doi: 10.1016/j.fct.2018.03.009. Epub 2018 Mar 10. PMID: 29534979.